molecular formula C18H16N6S B15062171 N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B15062171
M. Wt: 348.4 g/mol
InChI Key: CCKMWOUAEXTSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic rings, followed by their sequential coupling.

    Synthesis of 4-Methylthiazole: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Synthesis of 1-Phenyl-1H-pyrazole: This can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step involves the coupling of the synthesized heterocycles with a pyrimidine derivative under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

“N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of “this compound” lies in its multi-heterocyclic structure, which may confer specific properties such as enhanced binding affinity, selectivity, or stability in various applications.

Properties

Molecular Formula

C18H16N6S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C18H16N6S/c1-13-12-25-17(22-13)10-20-18-19-8-7-16(23-18)14-9-21-24(11-14)15-5-3-2-4-6-15/h2-9,11-12H,10H2,1H3,(H,19,20,23)

InChI Key

CCKMWOUAEXTSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.